molecular formula C17H16N6S B2376826 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1334372-10-9

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2376826
CAS No.: 1334372-10-9
M. Wt: 336.42
InChI Key: GEEYUYCTDOBGOR-UHFFFAOYSA-N
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Description

The compound 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a heterocyclic molecule featuring an imidazo[1,2-a]pyridine core linked via a thioether-methyl bridge to a pyridazine ring substituted with a 3,5-dimethylpyrazole group. This structure combines three distinct heterocycles: imidazopyridine (a fused bicyclic system with pharmacological relevance), pyridazine (a six-membered aromatic ring with two adjacent nitrogen atoms), and pyrazole (a five-membered ring with two nitrogen atoms). The thioether linkage and methyl spacer may enhance metabolic stability and influence electronic properties, while the pyrazole substituent could modulate steric and electronic interactions in biological targets .

Properties

IUPAC Name

2-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6S/c1-12-9-13(2)23(21-12)16-6-7-17(20-19-16)24-11-14-10-22-8-4-3-5-15(22)18-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYUYCTDOBGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN4C=CC=CC4=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Core Formation via Groebke-Blackburn-Bienaymé Reaction

The imidazo[1,2-a]pyridine scaffold is typically synthesized using the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves a one-pot cyclocondensation of 2-aminopyridine, aldehydes, and isocyanides. For the target compound, 2-aminopyridine derivatives substituted with a methylthio group at the C2 position are critical intermediates.

Example Protocol

  • Reactants : 2-Amino-5-methylpyridine (1.0 equiv), paraformaldehyde (1.2 equiv), tert-butyl isocyanide (1.1 equiv).
  • Conditions : Acetic acid (5 mL/mmol), 80°C, 12 h.
  • Yield : 85–90%.

This method offers regioselectivity and scalability, though subsequent functionalization at the C3 position is required for thioether linkage formation.

Functionalization of Pyridazine-Thiol Components

Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol

The pyridazine-thiol moiety is synthesized via nucleophilic aromatic substitution (NAS) followed by thiolation.

Halogenation and Pyrazole Substitution
  • Chlorination : 3,6-Dichloropyridazine is treated with 3,5-dimethylpyrazole in the presence of K₂CO₃ in DMF at 120°C for 8 h, yielding 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (87% yield).
  • Thiolation : The chloro derivative undergoes thiolation using thiourea in ethanol under reflux (6 h), followed by hydrolysis with NaOH to yield the thiol (72% yield).

Key Data

Step Reagent Conditions Yield
Chlorination 3,5-Dimethylpyrazole, K₂CO₃ DMF, 120°C, 8 h 87%
Thiolation Thiourea, NaOH Ethanol, reflux, 6 h 72%

Thioether Linkage Formation

Sulfenylation of Imidazo[1,2-a]pyridine

The critical step involves coupling the imidazo[1,2-a]pyridine core with the pyridazine-thiol via a methylthio bridge. Two predominant methods are employed:

Nucleophilic Substitution
  • Reactants : 3-(Bromomethyl)imidazo[1,2-a]pyridine (1.0 equiv), 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol (1.2 equiv).
  • Conditions : K₂CO₃ (2.0 equiv), DMF, 60°C, 4 h.
  • Yield : 68%.
Oxidative Coupling Using Iodine/FeCl₃

Adapting methodologies from imidazo[1,2-a]pyridine sulfenylation:

  • Reactants : Imidazo[1,2-a]pyridine (1.0 equiv), pyridazine-thiol (1.1 equiv).
  • Catalyst : I₂ (20 mol%), FeCl₃ (10 mol%).
  • Conditions : CH₃CN, 80°C, O₂ atmosphere, 6 h.
  • Yield : 78%.

Mechanistic Insight
Iodine facilitates the generation of a sulfenyl iodide intermediate, which undergoes electrophilic substitution at the C3 position of imidazo[1,2-a]pyridine. FeCl₃ promotes oxidative recycling of iodide, enhancing catalytic efficiency.

Optimization and Challenges

Regioselectivity in Sulfenylation

The C3 position of imidazo[1,2-a]pyridine is highly reactive toward electrophilic substitution due to its π-excessive nature. Competing reactions at C2 or C6 are mitigated by steric hindrance from the methyl group at C2.

Stability of Thiol Intermediates

Pyridazine-thiols are prone to oxidation. Stabilization is achieved using inert atmospheres (N₂ or Ar) and antioxidant additives (e.g., hydroquinone).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Nucleophilic Substitution Simple setup, no metal catalysts Requires pre-functionalized bromomethyl intermediate 68%
Oxidative Coupling Higher yield, regioselective Sensitive to moisture, requires O₂ 78%

Recent Advancements (2022–2025)

  • Photoredox Catalysis : Visible-light-mediated C–S bond formation has been reported for analogous systems, reducing reliance on toxic iodine.
  • Flow Chemistry : Continuous-flow systems improve reaction scalability and reduce decomposition of thiols.

Chemical Reactions Analysis

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or bacterial growth, thereby exerting its anti-inflammatory or antibacterial effects .

Comparison with Similar Compounds

Structural Analogues of Imidazo[1,2-a]pyridine Derivatives

Key Structural Features:

  • Imidazo[1,2-a]pyridine Core : Common in bioactive molecules due to its planar aromatic structure and hydrogen-bonding capabilities.
  • Substituent Diversity : Position and nature of substituents (e.g., aryl, heteroaryl, alkyl) critically influence physicochemical and biological properties.

Key Observations :

  • Substituent Position : The target compound’s pyridazine-thioether group at Position 6 contrasts with Position 2/3 substitutions in analogues (e.g., thiophene in 3af , triazole in 15d ). This positional variance may alter binding affinity in biological systems.
  • Heterocyclic Diversity: Pyridazine (target) vs.

Thioether Linkers and Pyridazine Derivatives

The thioether-methyl bridge in the target compound is rare among reported imidazo[1,2-a]pyridines. Analogues like 3af and 15d lack this feature, instead employing direct aryl or heteroaryl linkages.

Heterocyclic Substituents: Pyrazole vs. Triazole and Thiophene

  • 3,5-Dimethylpyrazole : The target’s pyrazole group provides steric bulk and hydrogen-bonding sites. In contrast, triazole substituents (e.g., 15d ) offer additional nitrogen atoms for coordination, while thiophene (3af ) contributes sulfur-based lipophilicity.
  • Electronic Effects : Pyridazine’s electron-deficient nature (due to two adjacent nitrogen atoms) may reduce electron density at the imidazopyridine core compared to electron-rich thiophene or triazole substituents.

Physicochemical and Spectral Properties

Table 2: NMR Data Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Reference
15d (Triazole-substituted) 8.65 (s, 1H, triazole), 7.45–7.80 (m, aryl) 148.2 (triazole-C), 115–140 (aryl-C)
3af (Thiophene-substituted) 7.80 (d, 1H, thiophene), 7.25 (s, 1H, imidazo) 126.5 (thiophene-C), 142.3 (imidazo-C)
Target (Pyridazine-pyrazole) Predicted: 6.5–8.5 (pyridazine/pyrazole H) Predicted: 150–160 (pyridazine N-C) N/A

Insights :

  • The target’s pyridazine and pyrazole protons are expected to resonate in the 6.5–8.5 ppm range, overlapping with aromatic signals in analogues.
  • $ ^{13}C $ shifts for pyridazine nitrogen-bearing carbons (~150–160 ppm) would distinguish it from thiophene or triazole carbons .

Biological Activity

The compound 2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety and an imidazo-pyridine framework. Its molecular formula is C15H16N6SC_{15}H_{16}N_{6}S, with a molecular weight of 316.39 g/mol. The presence of the thioether linkage is significant for its biological interactions.

Research indicates that compounds containing pyrazole and imidazo derivatives often exhibit their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives have been identified as potent inhibitors of various kinases involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that may contribute to their therapeutic effects.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF73.79Apoptosis inductionBouabdallah et al.
SF-26812.50Cell cycle arrestWei et al.
NCI-H46042.30Inhibition of VEGF-induced proliferationXia et al.
Hep-23.25Cytotoxicity through mitochondrial disruptionFan et al.
P81517.82Apoptotic pathway activationWei et al.

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise in reducing inflammation:

  • Inhibition of Pro-inflammatory Cytokines : Studies have demonstrated that this compound can significantly reduce levels of TNF-alpha and IL-6 in vitro.

Case Studies

  • Study on MCF7 Cells : A recent study reported that the compound significantly inhibited the growth of MCF7 breast cancer cells at low concentrations (IC50 = 3.79 µM). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in breast cancer treatment.
  • Evaluation Against Lung Cancer Cells : In another investigation involving NCI-H460 lung cancer cells, the compound exhibited an IC50 value of 42.30 µM, indicating moderate efficacy. The study suggested that this effect may be mediated through the inhibition of angiogenesis.

Q & A

Q. Table 1: Key Spectral Markers

TechniqueCritical Peaks/BandsStructural Assignment
1H NMRδ 8.2–8.5 (d, J=9 Hz)Pyridazine H-4/H-5
13C NMRδ 158–162 ppmPyridazine C-3/C-6
HRMS[M+H]⁺ = 410.1452Molecular ion confirmation

Q. Table 2: SAR Trends in Antiparasitic Activity

Substituent ModificationBiological ImpactProposed Mechanism
Pyrazole 3,5-dimethyl → CF₃↑ Activity vs. TrypanosomaEnhanced target binding via hydrophobic interactions
Imidazo[1,2-a]pyridine Cl substitution↓ CytotoxicityReduced off-target effects

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